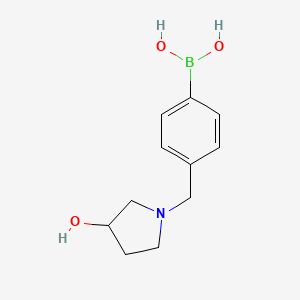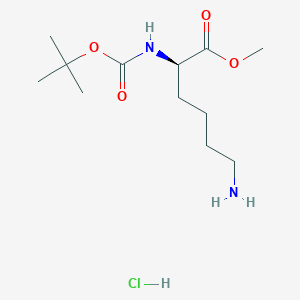
Isosativanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isosativanone is a natural flavonoid compound with the chemical formula C17H16O5 and a molecular weight of 300.31 g/mol . It is known for its notable effectiveness in research related to anxiety disorders and insomnia. The compound is characterized by its structure, which includes a 2,3-dihydro-3-(2-hydroxy-4-methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one moiety .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isosativanone can be synthesized through various chemical reactions involving the appropriate starting materials. The synthetic routes typically involve the use of 2-hydroxy-4-methoxybenzaldehyde and 7-methoxy-2,3-dihydrochromen-4-one as key intermediates . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors and automated synthesis systems to ensure consistent production . The compound is typically stored at low temperatures to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
Isosativanone undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Reactions with nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include and .
Reduction: Reagents such as and are used.
Substitution: Conditions often involve acidic or basic catalysts to facilitate the reaction.
Major Products
The major products formed from these reactions include various quinones , dihydro derivatives , and substituted flavonoids .
Aplicaciones Científicas De Investigación
Isosativanone has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other flavonoid compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects on anxiety disorders and insomnia.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mecanismo De Acción
The mechanism of action of Isosativanone involves its interaction with various molecular targets and pathways. It is known to modulate neurotransmitter systems and receptor activity , which contributes to its anxiolytic and sedative effects. The compound also exhibits antioxidant properties , which play a role in its biological activity.
Comparación Con Compuestos Similares
Isosativanone is unique among flavonoids due to its specific structural features and biological activities. Similar compounds include:
- Genistein
- Daidzein
- Biochanin A
- Formononetin
These compounds share structural similarities but differ in their specific biological activities and therapeutic potentials .
Propiedades
Número CAS |
82829-55-8 |
|---|---|
Fórmula molecular |
C17H16O5 |
Peso molecular |
300.30 g/mol |
Nombre IUPAC |
3-(2-hydroxy-4-methoxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C17H16O5/c1-20-10-3-5-12(15(18)7-10)14-9-22-16-8-11(21-2)4-6-13(16)17(14)19/h3-8,14,18H,9H2,1-2H3 |
Clave InChI |
DGASCIUHCLOTGU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C2COC3=C(C2=O)C=CC(=C3)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[5-Hydroxy-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B15287335.png)

![[(1R,2S)-3-hydroxy-1-[2-(1,1,2,2,2-pentadeuterioethoxy)phenoxy]-1-phenylpropan-2-yl] methanesulfonate](/img/structure/B15287353.png)
![N-(2-Aminoethyl)-2-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]acetamide Hydrochloride](/img/structure/B15287355.png)



![3-[2-(4-Chloro-benzyl)-benzoimidazol-1-yl]-2-methyl-propionic acid](/img/structure/B15287375.png)




